molecular formula C13H11N5O2 B6100074 (Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine

(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine

Cat. No.: B6100074
M. Wt: 269.26 g/mol
InChI Key: PQHDBBCZLVBCOP-LGMDPLHJSA-N
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Description

(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine is a complex organic compound that features both imidazole and oxadiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of (Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine typically involves multi-step reactions. One common method includes the preparation of O-acylamidoximes followed by cyclization using N,N′-dimethylacetamide as a solvent . Another approach involves the reaction of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration . These methods are efficient and yield high purity products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the oxadiazole ring can interact with nucleic acids and proteins, disrupting their functions . These interactions lead to the compound’s diverse biological activities.

Comparison with Similar Compounds

Similar compounds include other oxadiazole and imidazole derivatives, such as:

What sets (Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine apart is its unique combination of both imidazole and oxadiazole rings, which enhances its biological activity and broadens its range of applications.

Properties

IUPAC Name

(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-2-4-11(5-3-1)8-19-17-13(12-15-10-20-16-12)18-7-6-14-9-18/h1-7,9-10H,8H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHDBBCZLVBCOP-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=C(C2=NOC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C(/C2=NOC=N2)\N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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